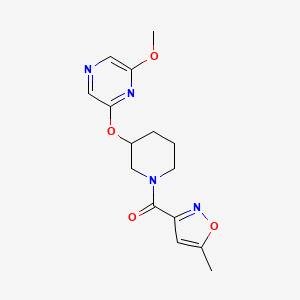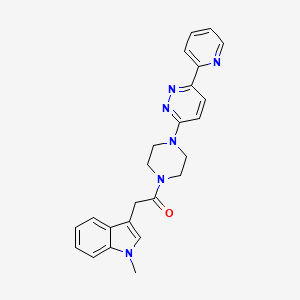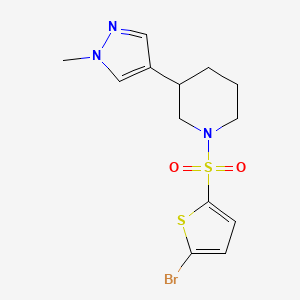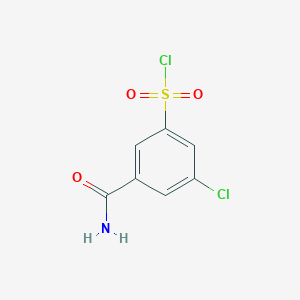![molecular formula C16H18FN3O B2670233 N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide CAS No. 2411312-77-9](/img/structure/B2670233.png)
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in the regulation of insulin signaling and glucose homeostasis.
科学的研究の応用
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the suppression of insulin signaling and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide is a potent and selective inhibitor of PTP1B, which makes it an attractive tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, this compound has relatively poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
Future research on N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and inflammatory diseases. Additionally, more research is needed to establish the safety and efficacy of this compound in human clinical trials. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new therapeutics for the treatment of metabolic and inflammatory diseases.
合成法
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 3-fluoro-4-iodoaniline, followed by the coupling of the resulting intermediate with (E)-3-chloroacrylonitrile. The final product is obtained through a palladium-catalyzed coupling reaction with propargylamine.
特性
IUPAC Name |
N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-5-16(21)18-12(4)13-6-7-15(14(17)9-13)20-11(3)8-10(2)19-20/h5-9,12H,1H2,2-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBDAHHJZZZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(C)NC(=O)C=C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2670152.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)



![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)
